molecular formula C18H16O6 B14271969 4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- CAS No. 144707-13-1

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)-

Cat. No.: B14271969
CAS No.: 144707-13-1
M. Wt: 328.3 g/mol
InChI Key: HBXWDZAQZGXSHT-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one, also known as 7-hydroxy-2’,3’,4’-trimethoxyflavone, is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a chromen-4-one backbone substituted with hydroxy and trimethoxyphenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For instance, the use of Lewis acids like aluminum chloride or bases like sodium hydroxide can be employed to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one exerts its effects is primarily through its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

144707-13-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-14-7-6-12(17(22-2)18(14)23-3)16-9-13(20)11-5-4-10(19)8-15(11)24-16/h4-9,19H,1-3H3

InChI Key

HBXWDZAQZGXSHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC)OC

Origin of Product

United States

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